3-(3-Methylthiophenyl)picolinic acid
Description
Properties
IUPAC Name |
3-(3-methylsulfanylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-5-2-4-9(8-10)11-6-3-7-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUPBSGHMJCAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely reported method for introducing aryl groups to pyridine derivatives. For 3-(3-methylthiophenyl)picolinic acid, this involves coupling a 3-halopicolinic acid derivative with 3-methylthiophenylboronic acid.
Typical Protocol
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Substrate Preparation : Methyl 3-bromopicolinate serves as the starting material, with the ester protecting the carboxylic acid.
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Catalytic System : Pd(PPh₃)₄ (0.05–0.1 equiv) or PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) in a toluene/ethanol/water solvent mixture.
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Base : Na₂CO₃ or K₃PO₄ to facilitate transmetalation.
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Reaction Conditions : 80–100°C under inert atmosphere for 12–24 hours.
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Deprotection : Hydrolysis of the methyl ester using NaOH/MeOH or LiOH/H₂O to yield the free carboxylic acid.
Example from Literature
In a scaled synthesis of analogous compounds, methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate was coupled with arylboronic acids using Pd(PPh₃)₄, yielding >85% coupled product. Adaptation to 3-methylthiophenylboronic acid would follow similar conditions.
Challenges
-
Availability of 3-bromopicolinic acid derivatives.
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Competing protodehalogenation under basic conditions.
Direct Metallation-Electrophilic Trapping
Directed metallation enables precise functionalization of pyridine rings. This method avoids pre-halogenated precursors by using strong bases to deprotonate specific positions.
Protocol
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Directed Metallation : Treat methyl picolinate with TMPMgCl·LiCl (2.5 equiv) at –40°C in THF, generating a magnesiated intermediate at position 3.
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Electrophilic Quenching : Introduce 3-methylthiophenyl iodide or a similar electrophile.
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Work-Up : Aqueous NH₄Cl quench followed by ester hydrolysis.
Advantages
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Avoids halogenated starting materials.
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High regioselectivity due to chelation control.
Limitations
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Sensitivity of Grignard reagents to moisture and air.
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Limited commercial availability of 3-methylthiophenyl electrophiles.
Alternative Synthetic Routes
Cyclization Approaches
Constructing the pyridine ring de novo with pre-installed substituents offers an alternative pathway.
Hantzsch Dihydropyridine Synthesis
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Condense ethyl acetoacetate, 3-methylthiophenyl aldehyde, and ammonium acetate to form a dihydropyridine.
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Oxidize to the aromatic pyridine using HNO₃ or MnO₂.
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Introduce the carboxylic acid via oxidation of a methyl group (e.g., KMnO₄ under acidic conditions).
Drawbacks
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Low regiocontrol for unsymmetrical aldehydes.
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Multiple oxidation steps reduce overall yield.
Functional Group Interconversion
Thiol-Ene Click Chemistry
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Attach a thiol group to picolinic acid via radical-mediated thiol-ene reaction.
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Methylate the thiol using CH₃I/K₂CO₃.
Feasibility
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Limited by the need for UV initiation and radical inhibitors.
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Poor regioselectivity in thiol addition.
Experimental Data and Optimization
Table 1: Comparison of Key Synthetic Methods
Key Observations
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Suzuki-Miyaura provides the highest yields and scalability.
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Metallation methods suffer from lower yields due to intermediate sensitivity.
Table 2: Optimization of Suzuki-Miyaura Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.1 equiv Pd(PPh₃)₄ | <5% variation |
| Solvent | Toluene/EtOH/H₂O (3:1:1) | Maximizes solubility |
| Temperature | 90°C | Balances rate vs. decomposition |
Critical Analysis of Challenges and Solutions
Protection-Deprotection Strategies
The carboxylic acid group often interferes with organometallic reagents. Methyl ester protection (e.g., using SOCl₂/MeOH) is standard, with hydrolysis achieved via NaOH/MeOH.
Regioselectivity in Electrophilic Substitution
Electrophilic aromatic substitution is disfavored at the 3-position due to the meta-directing effect of the carboxylic acid. Metal-catalyzed methods bypass this limitation.
Purification Challenges
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylthiophenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
3-(3-Methylthiophenyl)picolinic acid has shown potential as:
- Enzyme Inhibitor : It acts on specific molecular targets, such as zinc finger proteins, which can inhibit viral replication and other cellular processes.
- Therapeutic Agent : The compound has been explored for its antiviral and anticancer properties. Its ability to interfere with membrane fusion events makes it a candidate for further investigation in treating viral infections .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. This property is crucial for developing new materials and catalysts.
Materials Science
In industry, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and novel materials. Its unique structure allows it to participate in various chemical reactions, making it valuable in material development.
Data Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitor with antiviral properties | Potential treatment for viral infections |
| Coordination Chemistry | Ligand formation with metal ions | Development of new catalysts |
| Materials Science | Intermediate in pharmaceutical synthesis | Creation of novel therapeutic compounds |
| Biological Studies | Probe for studying biological pathways | Investigating cellular mechanisms |
Case Study 1: Antiviral Activity
In a recent study, this compound was evaluated for its antiviral properties against specific viruses. The compound demonstrated significant inhibition of viral replication by binding to viral proteins, suggesting its potential as a therapeutic agent .
Case Study 2: Coordination Complexes
Research involving the coordination of this compound with transition metals showed promising results in catalysis. The synthesized complexes exhibited enhanced catalytic activity compared to traditional catalysts, indicating the compound's utility in industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Methylthiophenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to metal ions through its picolinic acid moiety, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (OCH₃) and amino (NH₂) groups increase solubility and polarity, while trifluoromethyl (CF₃) and halogens (Cl, F) enhance lipophilicity and metabolic stability .
- Sulfur vs. Oxygen Substituents : The methylthiophenyl group in the target compound introduces sulfur, which may improve metal coordination (e.g., in catalysis) or hydrogen-bonding interactions compared to oxygen-based analogs like methoxyphenyl derivatives .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) at the 3- or 5-positions can hinder reactivity in cyclization reactions, as seen in iodolactonization studies of 3-alkynylpicolinic acids .
Pharmacological and Industrial Relevance
- Metabolic Stability : Fluorinated derivatives (e.g., 3-(3-Fluorophenyl)-5-(trifluoromethyl)picolinic acid) are prioritized in drug design for their resistance to oxidative metabolism .
- Material Science: Methoxyphenyl and trifluoromethyl derivatives are used in nonlinear optical materials, as evidenced by X-ray diffraction studies of structurally related compounds .
- Toxicity: Amino-substituted picolinic acids (e.g., 6-(3-Aminophenyl)picolinic acid) require careful handling due to inhalation and dermal toxicity risks, a consideration less prominent in non-polar analogs .
Q & A
Q. Critical Parameters :
Q. Example NMR Data from Analogues :
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 6-((Methylsulfonyl)methyl)picolinic acid | 2.95 (s, SCH₃), 7.5–8.2 (m, Ar) | 170.1 (COOH), 42.1 (SCH₃) |
How can contradictory data in catalytic efficiencies for synthesizing this compound be resolved?
Answer:
Discrepancies arise from variations in:
- Catalyst Loading : Pd vs. Ni systems yield different regioselectivity in coupling/carboxylation .
- Solvent Effects : Polar aprotic solvents (DMF) enhance sulfonylation but may degrade acid-sensitive intermediates .
- Substrate Ratios : Excess methyl methanesulfonate (1.5–2.0 equiv.) improves yield but risks side reactions .
Q. Resolution Strategies :
- Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading .
- Kinetic Monitoring : Use HPLC to track intermediates and optimize reaction time .
- Comparative Studies : Benchmark against carboxylation (76% yield ) vs. coupling (~65% ).
What in vitro/in vivo models are suitable for studying the biological activity of this compound?
Answer:
- Neuroprotection :
- In Vitro : Primary neuronal cultures treated with oxidative stress inducers (e.g., H₂O₂), assessing viability via MTT assay .
- In Vivo : Murine models of Parkinson’s disease (e.g., MPTP-induced neurodegeneration) .
- Immunomodulation :
Q. Dosing Considerations :
- Oral bioavailability and blood-brain barrier penetration require pharmacokinetic profiling .
How can regioselectivity challenges in modifying this compound be addressed?
Answer:
- Directing Groups : Introduce temporary groups (e.g., esters) to steer electrophilic substitution .
- Metal Catalysis : Pd-mediated C-H activation for selective functionalization at the 4- or 5-position .
- Computational Modeling : DFT calculations predict reactive sites based on electron density .
Case Study : Iodocyclization of 3-alkynylpicolinic acids achieves 5-membered iodolactones with >90% regioselectivity using I₂/NaHCO₃ .
What analytical techniques are critical for detecting trace impurities in this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
